molecular formula C10H20N2O2 B1491047 2-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)ethan-1-one CAS No. 2090911-92-3

2-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)ethan-1-one

Cat. No.: B1491047
CAS No.: 2090911-92-3
M. Wt: 200.28 g/mol
InChI Key: DRTVFCNLOOTGND-UHFFFAOYSA-N
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Description

. It has been used in medical research for its potential therapeutic effects, but it has also been associated with adverse effects and has been classified as a controlled substance in many countries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 4-hydroxy-3-propylpiperidine with 2-bromoacetamide under specific reaction conditions such as heating in a suitable solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, typically using reactors designed to handle the necessary reaction conditions. The process includes purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted piperidines.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Investigated for its effects on biological systems, including its interaction with opioid receptors.

  • Medicine: Studied for its analgesic properties and potential therapeutic uses.

  • Industry: Potential use in the development of new pharmaceuticals and chemical products.

Mechanism of Action

2-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)ethan-1-one exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to pain relief and other effects associated with opioid drugs.

Molecular Targets and Pathways Involved:

  • Opioid Receptors: Mu, delta, and kappa opioid receptors are the primary targets.

  • Pathways: Activation of these receptors leads to the modulation of pain pathways and neurotransmitter release.

Comparison with Similar Compounds

  • Fentanyl: A potent synthetic opioid with a similar mechanism of action.

  • Morphine: A naturally occurring opioid used for pain relief.

  • Oxycodone: Another synthetic opioid with analgesic properties.

Uniqueness: 2-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)ethan-1-one is unique in its chemical structure and its specific interaction with opioid receptors, which may offer different therapeutic benefits and side effects compared to other opioids.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-amino-1-(4-hydroxy-3-propylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-2-3-8-7-12(10(14)6-11)5-4-9(8)13/h8-9,13H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTVFCNLOOTGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCC1O)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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